8-Bromoquinolin-2-amine
Overview
Description
8-Bromoquinolin-2-amine is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 8th position and an amine group at the 2nd position of the quinoline ring system
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: One common synthetic route involves the bromination of quinoline using bromine in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Amination of 8-Brominated Quinoline: The amination step can be achieved by reacting 8-brominated quinoline with an amine source, such as ammonia or an amine derivative, under elevated temperatures and pressures.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 8-hydroxyquinolin-2-amine. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or neutral conditions.
Reduction: NaBH₄, methanol or ethanol as solvents.
Substitution: Alkyl halides, amines, or alcohols, with a base such as potassium carbonate (K₂CO₃).
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
8-Hydroxyquinolin-2-amine: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
8-Bromoquinolin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-bromoquinolin-2-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
8-Bromoquinolin-2-amine is compared with other similar compounds, highlighting its uniqueness:
2-Bromoquinolin-8-amine: Similar structure but different position of bromine and amine groups.
4-Bromoquinolin-2-amine: Another positional isomer with distinct chemical and biological properties.
Quinoline Derivatives: Other brominated or aminated quinolines with varying reactivity and applications.
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Properties
IUPAC Name |
8-bromoquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCFNGKDJIKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652864 | |
Record name | 8-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092304-85-2 | |
Record name | 8-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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